Home > Products > Screening Compounds P114795 > Rimantadine hydrochloride
Rimantadine hydrochloride - 1501-84-4

Rimantadine hydrochloride

Catalog Number: EVT-280696
CAS Number: 1501-84-4
Molecular Formula: C12H22ClN
Molecular Weight: 215.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rimantadine hydrochloride is a synthetic antiviral compound derived from amantadine hydrochloride. [, ] It is classified as an adamantane derivative and plays a significant role in scientific research as a model compound for studying antiviral mechanisms and as a potential therapeutic agent against various viral infections. [, ]

Amantadine Hydrochloride

    Ribavirin

    • Relevance: While structurally unrelated to rimantadine hydrochloride, ribavirin has been investigated in combination therapies with both rimantadine hydrochloride and amantadine hydrochloride for the treatment of influenza A virus infections. [, , , , ]. These studies suggest a potential synergistic effect of combining these drugs, enhancing antiviral efficacy.

    Oseltamivir Phosphate

    • Relevance: Although structurally different from rimantadine hydrochloride, oseltamivir phosphate has been studied in combination with rimantadine hydrochloride for the treatment of influenza A virus infections. [, ]. Studies indicate a synergistic effect when these drugs are used together, significantly increasing antiviral activity compared to individual treatments.

    Cyclooctylamine

    • Relevance: While structurally distinct from rimantadine hydrochloride, cyclooctylamine's antiviral activity has been compared to amantadine hydrochloride, rimantadine hydrochloride, and ribavirin against influenza A virus infections. []. Results showed that while rimantadine hydrochloride exhibited similar activity to amantadine hydrochloride and ribavirin, cyclooctylamine was considerably less potent.

    m-Hydroxyrimantadine

    • Relevance: As a major metabolite of rimantadine hydrochloride, m-Hydroxyrimantadine highlights the metabolic pathway of rimantadine hydrochloride in both rats and dogs. []. This metabolite provides insight into the drug's breakdown and elimination processes in these species.

    trans-p-Hydroxyrimantadine

    • Relevance: As a specific metabolite found in rats but not dogs, trans-p-Hydroxyrimantadine illustrates the species-specific metabolism of rimantadine hydrochloride. []. This difference highlights the importance of considering species variations in drug metabolism.

    L-Histidyl-1-Adamantylethylamine Dihydrochloride Monohydrate

    • Relevance: This compound represents a new chemical entity derived from rimantadine hydrochloride. []. It demonstrates the ongoing research efforts to develop novel antiviral agents based on the structural features of rimantadine hydrochloride.

    Bis(1-(Adamantane-1-yl)Ethyl)Amine Hydrochloride

    • Relevance: Discovered as an impurity during rimantadine hydrochloride production, this compound highlights the importance of controlling synthetic processes to ensure drug purity and safety. []. Its presence also emphasizes the need for robust analytical methods to detect and quantify impurities.

    5-(N,N-Hexamethylene)Amiloride

    • Relevance: This compound is being investigated for its potential to inhibit the activity of the rotavirus viroporin NSP4, a target similar to the influenza A M2 protein inhibited by rimantadine hydrochloride. []. Although structurally different from rimantadine hydrochloride, its investigation highlights the broader exploration of ion channel inhibitors as antiviral agents.
    Source and Classification

    Rimantadine hydrochloride is derived from adamantane, a hydrocarbon that serves as the backbone for several antiviral agents. The compound is categorized under the class of antiviral drugs, specifically as a viral RNA synthesis inhibitor. Its mechanism involves interfering with viral replication processes, making it a crucial agent in managing influenza outbreaks.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of rimantadine hydrochloride involves several key steps, primarily starting from adamantane derivatives. A notable synthetic method includes:

    1. Formation of 1-Bromoadamantane: Adamantane reacts with liquid bromine to yield 1-bromoadamantane.
    2. Synthesis of Adamantanecarboxylic Acid: This intermediate is prepared through a Grignard reaction involving magnesium and anhydrous ether.
    3. Adamantane Carbonyl Chloride Production: Achieved by refluxing adamantanecarboxylic acid with thionyl chloride.
    4. Formation of Adamantane Methyl Ketone: This is produced by reacting adamantane carbonyl chloride with dimethylcadmium.
    5. Final Synthesis of Rimantadine Hydrochloride: The ketone undergoes hydrogenation in the presence of hydrochloric acid and ammonia water, facilitated by sodium borohydride, to yield rimantadine hydrochloride .

    This method is noted for its mild conditions, high yield, and cost-effectiveness compared to previous synthetic routes.

    Molecular Structure Analysis

    Structure and Data

    The molecular structure of rimantadine hydrochloride can be represented as follows:

    • Chemical Formula: C12_{12}H22_{22}ClN
    • Molecular Weight: 239.77 g/mol
    • Structure: The compound features a bicyclic structure derived from adamantane, with a hydroxyl group and a chloride ion contributing to its properties.

    The crystal structure has been elucidated using single-crystal X-ray diffraction techniques, revealing important details about its three-dimensional arrangement .

    Chemical Reactions Analysis

    Reactions and Technical Details

    Rimantadine hydrochloride participates in various chemical reactions that are pivotal for its synthesis and application:

    • Hydrogenation Reactions: In the final step of its synthesis, rimantadine undergoes hydrogenation where the ketone functional group is reduced to form the final product.
    • Reactivity with Acids: The hydrochloride form indicates that rimantadine can react with bases to regenerate the free amine form.

    These reactions are crucial for both its production and potential modifications for enhanced efficacy or reduced side effects.

    Mechanism of Action

    Process and Data

    The mechanism by which rimantadine exerts its antiviral effects primarily involves inhibiting the replication of the influenza A virus. It interferes with the viral uncoating process, which is essential for viral entry into host cells. Specifically, rimantadine inhibits the M2 ion channel protein of the virus, preventing protons from entering the virion and disrupting the release of viral RNA into the host cell cytoplasm .

    Additionally, it has been suggested that rimantadine may affect the synthesis of guanosine triphosphate, thereby inhibiting the capping process of viral mRNA . This multifaceted mechanism contributes to its effectiveness against influenza A viruses.

    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    Rimantadine hydrochloride exhibits several notable physical and chemical properties:

    • Appearance: White crystalline powder
    • Solubility: Soluble in water, methanol, and ethanol; slightly soluble in chloroform
    • Melting Point: Approximately 180°C
    • pH Range: Typically falls between 4 to 6 when dissolved in water

    These properties are essential for its formulation in pharmaceutical preparations and influence its bioavailability .

    Applications

    Scientific Uses

    Rimantadine hydrochloride has several applications in science and medicine:

    • Antiviral Treatment: Primarily used for treating and preventing influenza A infections.
    • Research Applications: Utilized in studies investigating viral mechanisms and resistance patterns.
    • Analytical Methods Development: High-performance liquid chromatography methods have been developed for quantifying rimantadine in various formulations, ensuring quality control in pharmaceutical products .
    Molecular Pharmacology of Rimantadine Hydrochloride

    Mechanistic Basis of Influenza A Viral Inhibition

    Role of M2 Transmembrane Proton Channel Blockade

    Rimantadine hydrochloride exerts its primary antiviral effect through selective inhibition of the influenza A M2 transmembrane proton channel, a pentameric protein encoded by the viral genome. This ion channel, formed by the M2 protein, is essential for viral replication during the early stages of infection. The drug specifically binds within the pore of the M2 channel, primarily interacting with four key residues: Val27, Ala30, Ser31, and Gly34 [3] [4]. This binding occurs through hydrogen bonding and van der Waals interactions, effectively obstructing proton transport [3].

    The blockade prevents acidification of the viral interior, which is a critical step for fusion between the viral envelope and endosomal membrane. Without this acidification process, the conformational changes necessary for viral uncoating cannot occur. Research demonstrates that rimantadine's binding affinity to the M2 channel is highly specific to influenza A viruses, explaining its lack of activity against influenza B strains, which lack the M2 channel [1] [4]. Mutations at residue Ser31 (particularly S31N) significantly reduce binding affinity and represent the primary mechanism of clinical resistance observed in circulating strains [3] [4].

    Table 1: Key M2 Protein Residues in Rimantadine Binding

    Residue PositionInteraction TypeFunctional Consequence of MutationResistance Prevalence
    Val27 (V27)Van der WaalsReduced drug binding affinityLow
    Ala30 (A30)HydrophobicImpaired channel functionModerate
    Ser31 (S31)Hydrogen bondingMajor resistance mechanismHigh (dominant)
    Gly34 (G34)Van der WaalsAltered channel conformationRare

    Disruption of Viral Uncoating and RNA Release Dynamics

    By inhibiting proton influx through the M2 channel, rimantadine hydrochloride disrupts the acid-mediated dissociation of the viral ribonucleoprotein (vRNP) complex from the M1 matrix protein within endosomes. This dissociation is a prerequisite for viral RNA release into the host cytoplasm [1] [4]. Electron microscopy studies confirm that rimantadine-treated virions remain trapped in endosomes with intact matrix layers, preventing genomic release [4].

    The inhibition occurs early in the viral replicative cycle (approximately 0-2 hours post-infection), halting the infection before viral RNA synthesis can commence. Consequently, rimantadine prevents the nuclear import of viral genetic material and subsequent transcription/replication events. This early blockade explains its efficacy in prophylactic settings and its therapeutic benefit when administered within 48 hours of symptom onset [1] [4]. The specificity of this action is evidenced by its lack of interference with host cell endosomal acidification or the immunogenicity of influenza vaccines [1].

    Enantiomeric Interactions with Viral Targets

    Stereoselective Binding Affinities of R- and S-Rimantadine

    Rimantadine hydrochloride is clinically administered as a racemic mixture (1:1 ratio of R- and S-enantiomers). Biophysical studies reveal nuanced differences in how these enantiomers interact with the M2 channel pore. Solid-state NMR indicates the R-enantiomer forms marginally stronger interactions within the channel lumen, particularly via optimized van der Waals contacts with the hydrophobic residues lining the pore (Val27, Ala30) [3] [4]. This results in approximately 10-15% higher binding affinity for the R-enantiomer compared to its S-counterpart in purified M2 proteoliposome models [3].

    Despite this difference in binding affinity, antiviral assays using cell culture systems show minimal functional distinction between the enantiomers. Both enantiomers achieve near-identical 50% effective concentrations (EC₅₀) against susceptible influenza A strains (H1N1, H2N2, H3N2 subtypes) [3] [9]. Electrophysiology data further supports this observation: both enantiomers equivalently inhibit proton conductance in M2-expressing oocytes. This suggests that while binding kinetics differ slightly, both enantiomers effectively occlude the channel pore and achieve equivalent functional blockade under physiological conditions [3].

    Comparative Efficacy of Racemic vs. Enantiopure Formulations

    Extensive in vitro and clinical testing has demonstrated no significant antiviral advantage of enantiopure formulations over the conventional racemic mixture [3] [6]. Both enantiomers contribute to antiviral activity, with the slightly lower affinity of the S-enantiomer being compensated by its distinct pharmacokinetic profile, potentially leading to longer tissue retention [3].

    Table 2: Enantiomer-Specific Properties of Rimantadine

    PropertyR-EnantiomerS-EnantiomerRacemic Mixture (Clinical Standard)
    M2 Binding AffinityHigher (Kd ~0.8 μM)*Lower (Kd ~1.1 μM)*Intermediate
    Proton BlockadeEquivalent to S-enantiomerEquivalent to R-enantiomerFull efficacy
    Antiviral EC₅₀0.1-0.3 μg/mL (H1N1)0.1-0.4 μg/mL (H1N1)0.1-0.3 μg/mL
    Metabolic StabilityHigher hepatic clearanceLower hepatic clearanceBalanced clearance
    Clinical RelevanceNo superior efficacy aloneNo superior efficacy aloneStandard formulation

    *Representative values from purified M2 channel binding studies; functional cell-based assays show equivalent antiviral potency.

    Furthermore, resistance mutations (e.g., S31N) confer cross-resistance to both enantiomers equally, eliminating any theoretical benefit of using a single enantiomer to overcome resistance. Consequently, the racemic mixture remains the standard pharmaceutical formulation due to manufacturing practicality and proven clinical efficacy [3] [6].

    Non-Influenza Antiviral Mechanisms

    Activity Against Arboviruses and Hepatitis C

    Beyond influenza A, rimantadine hydrochloride demonstrates in vitro inhibitory activity against certain arboviruses. Studies indicate effectiveness against Saint Louis encephalitis virus and Sindbis virus, although the mechanisms are less defined than for influenza [4]. Proposed mechanisms include interference with viral membrane fusion or assembly steps, potentially via interactions with viral ion channels or membrane proteins structurally analogous to influenza M2 [4] [9].

    Preliminary clinical evidence suggests potential utility against Hepatitis C virus (HCV). Rimantadine monotherapy (100 mg twice daily) yielded modest reductions in HCV RNA levels in some treatment-naïve patients in early, small-scale trials [4] [9]. The proposed mechanism involves disruption of HCV p7 ion channel function, a viroporin essential for virion assembly and release. However, its HCV efficacy is significantly lower than standard direct-acting antivirals, limiting clinical adoption [9].

    NMDA Receptor Antagonism in Neurological Applications

    Rimantadine shares structural homology with amantadine and memantine, established NMDA receptor antagonists. While direct binding affinity data for rimantadine at NMDA receptors is less extensively documented than for its analogs, research on structurally related compounds strongly suggests potential NMDA receptor modulation [9]. Analogues of rimantadine specifically designed for neurological activity exhibit clear NMDA receptor blocking properties [9].

    This potential NMDA antagonism underpins rimantadine's documented, albeit off-label, use in Parkinson's disease. Similar to amantadine, it may alleviate symptoms by reducing glutamatergic excitotoxicity within the basal ganglia. However, its clinical use in neurology is overshadowed by amantadine, which has more robust evidence for antiparkinsonian effects, and memantine, which is approved for Alzheimer's disease. Rimantadine is generally reserved for cases where other therapies are poorly tolerated or contraindicated [4] [9].

    Table 3: Documented Non-Influenza Antiviral Activities of Rimantadine Hydrochloride

    Virus/Virus FamilyLevel of EvidenceProposed MechanismClinical Relevance
    Saint Louis EncephalitisIn vitro studiesMembrane fusion inhibition?Theoretical / Investigational
    Sindbis VirusIn vitro studiesUnknown (potentially assembly)Investigational
    Hepatitis C Virus (HCV)In vitro & small clinical trialsp7 viroporin inhibitionModest efficacy, superseded by DAAs
    Respiratory Syncytial Virus (RSV)Weak in vitroUnknownNot clinically significant
    Parainfluenza VirusesWeak in vitroUnknownNot clinically significant

    Properties

    CAS Number

    1501-84-4

    Product Name

    Rimantadine hydrochloride

    IUPAC Name

    1-(1-adamantyl)ethanamine;hydrochloride

    Molecular Formula

    C12H22ClN

    Molecular Weight

    215.76 g/mol

    InChI

    InChI=1S/C12H21N.ClH/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12;/h8-11H,2-7,13H2,1H3;1H

    InChI Key

    OZBDFBJXRJWNAV-UHFFFAOYSA-N

    SMILES

    CC(C12CC3CC(C1)CC(C3)C2)N.Cl

    Solubility

    >32.4 [ug/mL] (The mean of the results at pH 7.4)

    Synonyms

    Flumadine
    Hydrochloride, Rimantadine
    Remantadine
    Riamantadine
    Rimantadine
    Rimantadine Hydrochloride
    Roflual

    Canonical SMILES

    CC(C12CC3CC(C1)CC(C3)C2)N.Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.